3-(4-{[4-(Spiro[indene-1,4'-piperidin]-1'-ylmethyl)benzyl]oxy}phenyl)hex-4-ynoic acid, commonly referred to as LY-2881835, is a small molecule developed by Eli Lilly and Company. This compound has garnered attention due to its potential therapeutic applications, particularly in the treatment of type 2 diabetes mellitus. It functions as an agonist for G protein-coupled receptor 40 (GPR40), which plays a critical role in insulin secretion in response to glucose levels.
The compound is synthesized through a series of organic reactions involving specific starting materials such as 4-iodophenol, piperidine, and hex-4-ynoic acid. The synthesis pathway is designed to optimize yield and purity while ensuring the structural integrity of the final product.
3-(4-{[4-(Spiro[indene-1,4'-piperidin]-1'-ylmethyl)benzyl]oxy}phenyl)hex-4-ynoic acid is classified under small molecule pharmaceuticals with a molecular formula of C33H33NO3 and a molecular weight of approximately 491.6 g/mol. Its unique structure includes a spirocyclic moiety that contributes to its biological activity .
The synthesis of 3-(4-{[4-(Spiro[indene-1,4'-piperidin]-1'-ylmethyl)benzyl]oxy}phenyl)hex-4-ynoic acid involves several key steps:
The synthesis requires careful control of reaction conditions such as temperature and atmosphere to minimize side reactions and maximize yield. Each step necessitates precise stoichiometry and timing to ensure the desired product formation.
The molecular structure of 3-(4-{[4-(Spiro[indene-1,4'-piperidin]-1'-ylmethyl)benzyl]oxy}phenyl)hex-4-ynoic acid features a complex arrangement that includes:
The compound's InChI (International Chemical Identifier) is provided as follows:
The compound exhibits a molecular weight of 491.6 g/mol and a molecular formula of C33H33NO3 .
The primary reactions involved in the synthesis include nucleophilic substitutions and coupling reactions. These are critical for forming the complex structure of the compound.
Each reaction step is performed under specific conditions to ensure high yields and minimize by-products. The use of inert atmospheres during reactions helps prevent unwanted oxidation or hydrolysis that could compromise product integrity.
The mechanism by which 3-(4-{[4-(Spiro[indene-1,4'-piperidin]-1'-ylmethyl)benzyl]oxy}phenyl)hex-4-ynoic acid exerts its effects involves selective activation of G protein-coupled receptor 40 (GPR40). This receptor is predominantly expressed in pancreatic β-cells and plays a significant role in glucose metabolism.
Upon activation by this compound, GPR40 enhances insulin secretion in response to elevated glucose levels. This mechanism positions LY-2881835 as a promising candidate for managing type 2 diabetes mellitus by improving glycemic control without activating peroxisome proliferator activated receptors (PPARs), which are associated with adverse effects seen in other treatments.
While specific physical properties such as density and boiling point are not readily available for this compound, its solid-state characteristics can be inferred from similar compounds within its class.
The chemical properties include reactivity profiles typical for compounds containing both aromatic systems and aliphatic chains. The presence of functional groups such as carboxylic acids allows for potential interactions with biological targets through hydrogen bonding and ionic interactions.
Relevant data includes:
Property | Value |
---|---|
Molecular Weight | 491.6 g/mol |
Molecular Formula | C33H33NO3 |
InChI | Provided above |
3-(4-{[4-(Spiro[indene-1,4'-piperidin]-1'-ylmethyl)benzyl]oxy}phenyl)hex-4-ynoic acid has significant potential applications in:
CAS No.: 37913-77-2
CAS No.: 10248-74-5
CAS No.: 122525-04-6
CAS No.: 2260930-66-1
CAS No.: 16104-28-2
CAS No.: 1364933-82-3